2-(2,4-Dinitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

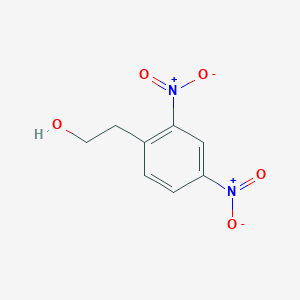

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONMTYOVKUOHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474106 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-69-5 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Dinitrophenyl)ethanol: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This technical guide provides a comprehensive overview of 2-(2,4-Dinitrophenyl)ethanol (CAS No. 4836-69-5), a nitroaromatic compound with applications in agriculture and veterinary medicine. This document elucidates its chemical structure, physicochemical properties, plausible synthetic routes, and critical safety protocols. A key objective of this guide is to clarify the common nomenclature confusion with the structurally distinct ether, 2-(2,4-Dinitrophenoxy)ethanol (CAS No. 2831-60-9), to ensure precision in research and application. The intended audience for this whitepaper includes researchers, chemists, and professionals in drug development and chemical synthesis who require a detailed, authoritative resource on this specific molecule.

Chemical Identity and Structural Elucidation

A frequent point of confusion in chemical databases and supplier catalogs is the distinction between "phenyl" and "phenoxy" ethers. This guide focuses exclusively on this compound, where the ethanol moiety is attached to the aromatic ring via a carbon-carbon bond.

Nomenclature and Identifiers

Correct identification is paramount for sourcing, synthesis, and regulatory compliance. The key identifiers for the target compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-Dinitro phenyl ethyl alcohol, 2,4-Dinitrophenethyl alcohol, 2,4-Dinitrobenzene-ethanol | [2] |

| CAS Number | 4836-69-5 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₅ | [1][2] |

| Molecular Weight | 212.16 g/mol | [1][2] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two nitro groups (NO₂) at positions 2 and 4, and an ethanol group (-CH₂CH₂OH) at position 1.

Caption: Chemical structure of this compound.

Structural Distinction from 2-(2,4-Dinitrophenoxy)ethanol

To prevent costly errors in experimental design, it is crucial to distinguish the target compound from its commonly confused analogue, 2-(2,4-Dinitrophenoxy)ethanol. The key difference is the linkage between the aromatic ring and the ethyl alcohol side chain.

Caption: Structural comparison highlighting the C-C vs. C-O linkage.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from solubility in biological media to storage and handling requirements.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₈N₂O₅ | - | [1][2] |

| Molecular Weight | 212.16 | g/mol | [1][2] |

| Density | ~1.5 | g/cm³ | [1][2] |

| Boiling Point | 376.5 ± 27.0 | °C at 760 mmHg | [1][3] |

| Flash Point | 167.1 ± 12.2 | °C | [1][2] |

| Vapor Pressure | 0 | mmHg at 25°C | [2][3] |

| pKa | 14.34 ± 0.10 | (Predicted) | [2] |

| LogP | 0.76 | - | [1] |

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for this compound are not as prevalent as for its phenoxy counterpart, a logical synthetic strategy can be devised based on established organic chemistry principles.

Proposed Synthetic Workflow

A plausible and efficient method for synthesizing the target compound is the Knoevenagel condensation followed by a reduction step. This approach avoids the direct use of hazardous reagents and offers good control over the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology derived from similar reactions and should be optimized for specific laboratory conditions.[4]

Objective: To synthesize this compound via a two-step condensation and reduction process.

Materials:

-

1-Methyl-2,4-dinitrobenzene

-

An appropriate aldehyde (e.g., formaldehyde or a protected equivalent)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Strong base catalyst (e.g., piperidine)

-

Reducing agent (e.g., NaBH₄ or H₂/Pd-C)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

-

Step 1: Condensation Reaction

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-2,4-dinitrobenzene (1 equivalent) in 100 mL of anhydrous DMSO.

-

Add the aldehyde (1.1 equivalents) to the solution.

-

Add a catalytic amount of a suitable base (e.g., piperidine).

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The base deprotonates the methyl group of the dinitrobenzene, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a vinyl-dinitrophenyl intermediate after dehydration.

-

-

Step 2: Reduction

-

Cool the reaction mixture to room temperature.

-

Slowly add a reducing agent such as Sodium Borohydride (NaBH₄) (1.5 equivalents) in portions to reduce the double bond formed in the previous step. Maintain the temperature below 30°C.

-

Stir for an additional 2-3 hours at room temperature until the reduction is complete (monitor by TLC).

-

Causality: NaBH₄ provides hydride ions (H⁻) that selectively reduce the carbon-carbon double bond of the vinyl group to a single bond, yielding the desired ethyl side chain without affecting the nitro groups.

-

-

Step 3: Work-up and Purification

-

Once the reaction is complete, slowly pour the mixture into a beaker containing 500 mL of cold deionized water. This will cause the organic product to precipitate.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Dry the crude product in a vacuum oven.

-

Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Causality: The product is significantly less polar than the DMSO solvent and reactants, causing it to precipitate upon addition of water. Recrystallization further purifies the compound based on differences in solubility between the product and any remaining impurities.

-

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dinitrophenyl ring, as well as two triplets for the diastereotopic protons of the -CH₂CH₂- group and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the six aromatic carbons (with those bearing nitro groups shifted downfield) and the two aliphatic carbons of the ethanol side chain.

-

FTIR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) around 1530 cm⁻¹ and 1345 cm⁻¹, respectively.[5] A broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol group should also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 212. Subsequent fragmentation patterns would involve the loss of the hydroxyl group, water, and nitro groups.

Applications and Research Interest

The unique chemical structure of this compound lends itself to several specialized applications.

-

Agriculture and Veterinary Medicine: The compound, also known as Dinitolmide, is utilized as a pesticide to protect crops from a wide range of insects, mites, and ticks.[2] In veterinary medicine, it is employed to control parasites in livestock, thereby preserving animal health and productivity.[2] Its mechanism of action involves inhibiting energy production in the target parasites.[2]

-

Public Health: It has applications in controlling disease-carrying vectors like ticks.[2]

-

Synthetic Chemistry: The dinitrophenyl group is a potent electron-withdrawing moiety, making the compound a useful intermediate in the synthesis of more complex molecules, including dyes and other bioactive compounds. The hydroxyl group provides a reactive handle for further functionalization.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

Hazard Identification

-

Toxicity: While specific GHS classifications for this compound are not universally established, related compounds like 2,4-Dinitrophenol are highly toxic if swallowed, inhaled, or in contact with skin.[6] It is prudent to handle this compound with the same level of caution.[2]

-

Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[7][9]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this chemical.[10][11]

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[12]

-

Respiratory Protection: If dust formation is unavoidable or exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]

-

-

Handling Practices:

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuff containers.[7][10] Recommended storage temperature is between 2-8°C.[2]

-

Emergency Procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

-

References

- Apollo Scientific. 2-(2,4-Dinitrophenoxy)

- CymitQuimica. CAS 2831-60-9: 2-(2,4-Dinitrophenoxy)ethanol.

- Biosynth. 2-(2,4-Dinitrophenoxy)ethanol | 2831-60-9.

- Chemsrc. This compound | CAS#:4836-69-5.

- LookChem. Cas 4836-69-5, 2,4-Dinitro phenyl ethyl alcohol.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(2,4-DINITROPHENOXY)ETHANOL.

- ECHEMI.

- iChemical. This compound, CAS No. 4836-69-5.

- PubChem - NIH. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070.

- Alfa Chemistry. CAS 2831-60-9 2-(2,4-Dinitrophenoxy)ethanol.

- Echemi. 2-(2,4-Dinitrophenoxy)

- ResearchGate. Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane.

- Wikipedia. 2,4-Dinitrophenol.

- PMC - NIH. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)

- 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. Source not fully available.

Sources

- 1. This compound | CAS#:4836-69-5 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, CAS No. 4836-69-5 - iChemical [ichemical.com]

- 4. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes [scirp.org]

- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(2,4-Dinitrophenoxy)ethanol for Advanced Research

This guide provides a comprehensive technical overview of 2-(2,4-Dinitrophenoxy)ethanol, a versatile chemical compound with significant applications in organic synthesis and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and strategic applications that underpin its utility. We will explore not just the "what" but the "why," offering field-proven insights into its synthesis, reactivity, and handling to empower your research endeavors.

Core Molecular Identity and Physicochemical Properties

2-(2,4-Dinitrophenoxy)ethanol is an organic compound distinguished by a 2,4-dinitrophenyl ether linked to an ethanol moiety.[1] This structure is fundamental to its chemical behavior, lending it a unique combination of reactivity and utility. The presence of two strong electron-withdrawing nitro groups on the aromatic ring is the primary determinant of its chemical character, a concept we will explore in detail.

The foundational identifiers and key physical properties are summarized below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 2831-60-9 | [2][3] |

| Molecular Formula | C₈H₈N₂O₆ | [2][3] |

| Molecular Weight | 228.16 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 109 °C | [2] |

| Boiling Point | 439.7 °C at 760 mmHg | [2][3] |

| Density | 1.509 g/cm³ | [2][3] |

| Solubility | Soluble in polar organic solvents. Can be recrystallized from ethanol/water. | [1][4] |

Synthesis and Mechanistic Insight: The Williamson Ether Synthesis

The most common and efficient route for preparing 2-(2,4-Dinitrophenoxy)ethanol is a variation of the Williamson ether synthesis, which itself is a cornerstone of organic chemistry.[5] This method involves a nucleophilic substitution reaction between an alkoxide and an organohalide.[5]

In this specific application, the synthesis proceeds via the reaction of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base.[6] The choice of reactants is strategic: 2,4-dinitrochlorobenzene serves as a highly activated electrophile, and ethylene glycol provides the hydroxyethyl nucleophile.

The Causality of Reagent Choice and Reaction Mechanism

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) . Unlike typical SN2 reactions that occur at sp³-hybridized carbons, the SNAr mechanism allows for substitution at an aromatic ring. This is only possible because the two nitro groups (NO₂) are powerful electron-withdrawing groups positioned ortho and para to the chlorine leaving group. Their strong resonance and inductive effects pull electron density out of the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds through a stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge from the incoming nucleophile is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, providing significant stabilization and lowering the activation energy for the reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Optimized Laboratory Protocol for Synthesis

This protocol is a consolidation of established methods, optimized for high yield and purity.[6] The critical parameters are temperature control and the stoichiometry of the base to minimize side-product formation.

Materials:

-

2,4-Dinitrochlorobenzene (DNCB)

-

Ethylene Glycol (EG)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol and Water for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of ethylene glycol and the chosen base (e.g., NaOH). A molar ratio of approximately 6:1 for EG to DNCB and 1.25:1 for NaOH to DNCB is recommended to ensure the availability of the nucleophile and complete reaction.[6]

-

Addition of DNCB: Gently heat the solution to 65-85°C.[6] Slowly add the 2,4-dinitrochlorobenzene to the stirred solution. The DNCB can be added as a solid in portions or as a melt.

-

Reaction Monitoring: Maintain the reaction temperature and stir for approximately 6 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the DNCB starting material.

-

Workup and Isolation: After the reaction is complete, cool the mixture. Precipitate the crude product by adding water.

-

Purification: Collect the solid product by vacuum filtration. The primary impurity is often 1,2-bis(2,4-dinitrophenoxy)ethane, which arises from the reaction of the product with another molecule of DNCB. This side-product can be minimized by using an excess of ethylene glycol. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final yellow crystalline solid.[4][6]

-

Characterization: Confirm the product's identity and purity using standard analytical techniques such as melting point determination, NMR, and IR spectroscopy. HPLC analysis should show a purity of >99%.[6]

Caption: Workflow for the Synthesis of 2-(2,4-Dinitrophenoxy)ethanol.

Applications in Research and Development

The unique electronic properties of 2-(2,4-Dinitrophenoxy)ethanol make it a valuable tool in several scientific domains.

Reagent in Organic Synthesis

As demonstrated in its own synthesis, the 2,4-dinitrophenoxy group is an excellent leaving group in nucleophilic aromatic substitution reactions. This principle can be inverted. The ethanol moiety of 2-(2,4-Dinitrophenoxy)ethanol can be functionalized (e.g., converted to an azide or amine) to create building blocks. These building blocks can then be used to introduce the dinitrophenoxy group onto other molecules, which can subsequently be displaced by other nucleophiles. Its role as an effective nucleophile itself is also noted in the synthesis of spirocyclic compounds.[4]

Protecting Group Chemistry in Peptide Synthesis

While 2-(2,4-Dinitrophenoxy)ethanol itself is not a protecting group, the closely related 2,4-dinitrophenyl (Dnp) group is used for the protection of the hydroxyl function of tyrosine residues during solid-phase peptide synthesis. The Dnp group is introduced via O-arylation and is valued for its stability to acidic conditions commonly used to remove other protecting groups (e.g., Boc).

Crucially, the Dnp ether can be cleaved under very mild, orthogonal conditions via thiolysis . This selective deprotection is highly valuable in complex multi-step syntheses, such as those in drug development.

Illustrative Deprotection Protocol (Thiolysis):

-

Reagent Solution: Prepare a solution of a thiol, such as 2-mercaptoethanol, in a suitable organic solvent like dimethylformamide (DMF).

-

Deprotection: Treat the Dnp-protected peptide (e.g., O-Dnp-tyrosine residue on a solid support) with the thiol solution.

-

Mechanism: The thiolate anion acts as a soft nucleophile, attacking the electron-deficient aromatic ring and displacing the phenoxide of the tyrosine residue.

-

Monitoring: The cleavage can be conveniently monitored spectrophotometrically by observing the formation of the S-Dnp-2-mercaptoethanol byproduct.

-

Workup: Following cleavage, the resin is washed thoroughly to remove the thiol reagent and the Dnp byproduct.

Other Industrial Applications

Beyond the research lab, 2-(2,4-Dinitrophenoxy)ethanol has been identified as an excellent plasticizer for cellulose acetate and serves as a key intermediate in the synthesis of certain hair dyes.

Safety, Handling, and Analytical Control

4.1. Hazard Identification and Safe Handling 2-(2,4-Dinitrophenoxy)ethanol is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.

-

Irritation: It is known to cause skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.[2]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Mandatory Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-shields or chemical goggles.

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid generating dust during handling.

Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from incompatible materials and foodstuff containers.

4.2. Analytical Quality Control For researchers synthesizing or using this compound, robust analytical verification is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity.

General HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. A starting point could be a 60:40 (v/v) mixture of acetonitrile to water.

-

Detection: The dinitrophenyl chromophore allows for sensitive UV detection. The maximum absorbance is typically around 360-370 nm, providing excellent sensitivity and selectivity against many non-aromatic impurities.

-

Sample Preparation: Prepare samples by dissolving a known quantity of the material in the mobile phase or pure acetonitrile.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Conclusion

2-(2,4-Dinitrophenoxy)ethanol is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its utility is a direct consequence of fundamental principles of physical organic chemistry, namely the powerful electron-withdrawing nature of its dual nitro substituents. By understanding the mechanism of its synthesis and the basis of its reactivity, researchers can confidently and safely employ it as a versatile building block and nucleophilic reagent. From the academic synthesis lab to the process chemistry of drug development, a thorough grasp of this compound's properties and protocols is a valuable asset.

References

-

PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method.

-

Community WVU. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

-

YouTube. (2025, November 14). Acidic Cleavage of Ethers. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-(2,4-Dinitrophenyl)ethanol and Its Analogs

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(2,4-dinitrophenyl)ethanol. In the interest of scientific rigor, it is important to note that while physical properties for this compound (CAS No. 4836-69-5) are available, experimentally derived spectroscopic data is not widely published.[1][2] Therefore, this guide will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data for the target molecule. Secondly, we will provide a detailed analysis of the experimentally obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their spectroscopic implications.[3][4][5] This comparative methodology offers valuable insights for researchers working with related compounds. Finally, this guide will furnish detailed, field-proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly influences the electronic environment of the entire molecule, which is a critical factor in all three spectroscopic techniques discussed herein.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following proton signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | Ar-H ortho to both NO₂ groups |

| ~8.4 | dd | 1H | Ar-H ortho to one NO₂ and the ethyl group |

| ~7.8 | d | 1H | Ar-H meta to both NO₂ groups |

| ~4.0 | t | 2H | -CH₂-OH |

| ~3.2 | t | 2H | Ar-CH₂- |

| ~2.5 | s (broad) | 1H | -OH |

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Experimental ¹H NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

For comparison, the experimental ¹H NMR data for the related ether, 2-(2,4-dinitrophenoxy)ethanol, in DMSO-d6 is presented.[3] The key difference is the presence of an ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C bond.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.73 | d | 1H | Ar-H |

| 8.41 | dd | 1H | Ar-H |

| 7.21 | d | 1H | Ar-H |

| 4.14 | t | 2H | -O-CH₂- |

| 3.73 | t | 2H | -CH₂-OH |

| 4.95 | t | 1H | -OH |

Predicted ¹³C NMR Spectrum of this compound

The predicted carbon signals for the target molecule are as follows:

| Predicted Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C attached to NO₂ |

| ~146 | Ar-C attached to NO₂ |

| ~140 | Ar-C attached to ethyl group |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~116 | Ar-CH |

| ~60 | -CH₂-OH |

| ~38 | Ar-CH₂- |

Experimental ¹³C NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental ¹³C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful comparison.[3]

| Chemical Shift (ppm) | Assignment |

| 155.8 | Ar-C-O |

| 141.5 | Ar-C-NO₂ |

| 139.7 | Ar-C-NO₂ |

| 129.5 | Ar-CH |

| 122.3 | Ar-CH |

| 115.6 | Ar-CH |

| 69.8 | -O-CH₂- |

| 59.5 | -CH₂-OH |

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions for this compound

The key expected IR absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1590-1500 | N-O (nitro) | Asymmetric Stretching |

| 1390-1300 | N-O (nitro) | Symmetric Stretching |

| 1600, 1475 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O | Stretching |

| 850-800 | C-N | Stretching |

Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental IR data for the related ether, obtained as a KBr wafer, shows the following characteristic peaks.[3][5]

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (aliphatic) |

| 1608 | C=C (aromatic) |

| 1520 | N-O (asymmetric) |

| 1345 | N-O (symmetric) |

| 1270 | C-O (ether) |

| 1080 | C-O (alcohol) |

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for this compound

The dinitrophenyl group is a strong chromophore. We can expect to see absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the nitro groups. The presence of the hydroxyl group is not expected to significantly alter the absorption maxima compared to 2,4-dinitrotoluene.

| Predicted λmax (nm) | Electronic Transition |

| ~260 | π → π |

| ~340 | n → π |

Experimental UV-Vis Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system.[3]

| λmax (nm) | Solvent |

| ~260 | Methanol |

| ~300-320 | Methanol |

The exact position of the n → π* transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

Figure 4: Workflow for UV-Vis data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the expected and comparative spectroscopic data for this compound. By combining predicted data for the target molecule with experimental data from a close structural analog, and by providing detailed, robust experimental protocols, this document serves as a valuable resource for researchers in the field. The principles and methodologies outlined here are broadly applicable to the characterization of other substituted aromatic compounds.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 4836-69-5. Retrieved from [Link]

-

Chemsrc. (2023, August 23). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-(2,4-Dinitrophenyl)ethanol for Laboratory Applications

This guide provides an in-depth analysis of the solubility and chemical stability of 2-(2,4-Dinitrophenyl)ethanol, a critical chemical intermediate. A thorough understanding of these properties is paramount for its effective use in research, development, and quality control environments. The information and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure experimental reproducibility, develop robust analytical methods, and maintain the compound's integrity during storage and handling.

Introduction and Physicochemical Profile

This compound (CAS 4836-69-5) is an organic compound featuring a phenethyl alcohol core substituted with two nitro groups.[1] These structural motifs—a polar hydroxyl group, a nonpolar aromatic ring, and strongly electron-withdrawing nitro groups—govern its chemical behavior, including its solubility in various media and its susceptibility to degradation. Accurate manipulation of this compound in the lab, whether for organic synthesis, derivatization reactions, or as an analytical standard, begins with a firm grasp of its fundamental properties.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | [1] |

| Molecular Weight | 212.16 g/mol | [5] |

| Appearance | Not explicitly stated, but related dinitrophenyl compounds are typically yellow crystalline solids.[6][7] | N/A |

| Boiling Point | 376.5 ± 27.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction kinetics to formulation development. The dual nature of this compound's structure—possessing both polar (hydroxyl, nitro groups) and nonpolar (benzene ring) regions—results in a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" provides a predictive framework for solubility.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. Ethanol and methanol are expected to be effective solvents due to their ability to interact with both the polar and nonpolar parts of the molecule.[7] Solubility in water is anticipated to be limited.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact via dipole-dipole forces with the highly polar nitro groups. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be low, as they can only engage in weak van der Waals interactions with the aromatic ring.

Qualitative Solubility Data

Table 2: Estimated Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | Hydrogen bonding with the hydroxyl group is possible, but outweighed by the large nonpolar aromatic moiety. |

| Ethanol | Soluble | The ethyl group of ethanol interacts with the aromatic ring, while its hydroxyl group forms hydrogen bonds.[7] | |

| Methanol | Soluble | Similar to ethanol, offers favorable polar and nonpolar interactions.[7] | |

| Polar Aprotic | DMSO | Soluble | Highly polar nature effectively solvates the dinitrophenyl group.[8] |

| Acetonitrile | Moderately Soluble | Capable of dissolving polar compounds, but may be less effective than DMSO. | |

| Acetone | Soluble | A versatile solvent for many organic compounds. | |

| Nonpolar | Toluene | Slightly Soluble | Aromatic ring interaction (pi-stacking) may allow for minimal solubility. |

| Hexane | Insoluble | Lacks any effective mechanism to solvate the polar functional groups. |

Chemical Stability and Degradation

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions and for developing stability-indicating analytical methods.[10] The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitro groups can undergo reduction.

Potential Degradation Pathways

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are used to identify potential degradation products and pathways.[11][12] Common stress conditions include acid, base, oxidation, heat, and light.[13]

-

Hydrolysis: In strongly basic (alkaline) conditions, the molecule may be susceptible to hydrolysis, potentially leading to the formation of 2,4-dinitrophenol.

-

Reduction: The nitro groups are prone to reduction, which can occur under certain catalytic conditions or in the presence of reducing agents. This can lead to the formation of amino-substituted derivatives like 2-amino-4-nitrophenylethanol.[14][15]

-

Photodegradation: Exposure to high-intensity UV or visible light can induce degradation. ICH guidelines recommend exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[12][13]

The diagram below illustrates a potential degradation pathway for dinitrophenyl compounds, which involves the reduction of a nitro group, a common transformation for this class of molecules.[14][15]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. This compound | CAS#:4836-69-5 | Chemsrc [chemsrc.com]

- 6. CAS 2831-60-9: 2-(2,4-Dinitrophenoxy)ethanol | CymitQuimica [cymitquimica.com]

- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 10. ijcrt.org [ijcrt.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-(2,4-Dinitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 2-(2,4-Dinitrophenyl)ethanol. As a compound utilized in specialized research and development, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety and experimental integrity. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from closely related and structurally similar compounds, primarily 2,4-Dinitrophenol (DNP), to provide a comprehensive and cautious approach to its management. The dinitrophenyl moiety is the principal determinant of the toxicological and hazardous properties of this class of compounds.

Understanding the Inherent Hazards: A Toxicological Overview

This compound is an organic compound that, due to the presence of the 2,4-dinitrophenyl group, is anticipated to be toxic.[1] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production leads to a rapid increase in metabolic rate and heat generation, which can result in severe hyperthermia.[2]

Key Health Hazards:

-

Acute Toxicity: Ingestion of similar compounds can lead to nausea, vomiting, sweating, dizziness, and headaches.[1] In severe cases of DNP poisoning, a combination of hyperthermia, rapid heart rate, profuse sweating, and rapid breathing can occur, potentially leading to fatality.[2]

-

Skin and Eye Irritation: Direct contact can cause severe irritation and burns to the skin and eyes.[1][3]

-

Dermal Absorption: There is a significant risk of absorption through the skin, which can contribute to systemic toxicity.[4]

-

Chronic Exposure: Long-term exposure to related compounds has been associated with the formation of cataracts, skin lesions, weight loss, and potential damage to the bone marrow, central nervous system, and cardiovascular system.[1]

-

Inhalation: Inhalation of dust or aerosols may cause irritation of the respiratory tract.[5]

Prudent Practices: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is critical for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[3][6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[7] | Protects against splashes and airborne particles. |

| Hand Protection | Double-gloving with nitrile gloves is mandatory.[3] | Provides a barrier against dermal absorption. Gloves should be changed immediately upon contamination. |

| Body Protection | A lab coat, long pants, and closed-toed shoes.[3] | Prevents skin contact with the chemical. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | Required if there is a potential for high exposure or if engineering controls are insufficient. |

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[6][8] The container should be tightly sealed.[6]

-

Incompatible Materials: Avoid contact with strong bases (like sodium hydroxide), oxidizing agents, acid chlorides, and acid anhydrides, as dinitrophenols can form shock-sensitive materials with these substances.[4]

Visualizing Safety: Workflow and Hazard Communication

Visual aids can significantly enhance the understanding and retention of critical safety information.

Caption: A logical workflow for the safe handling, emergency response, and storage of this compound.

Emergency Preparedness: A Step-by-Step Response Guide

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] Seek immediate medical attention.

-

Skin Contact: Promptly remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, carefully clean up the spill.

-

For solid spills, avoid generating dust.[8]

-

Place the spilled material into a sealed, labeled container for proper disposal.[4]

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[8]

-

Responsible Disposal: Environmental Stewardship

Dinitrophenols are considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[9]

-

Waste Collection: All waste materials, including contaminated gloves, labware, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.[3]

-

Disposal Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of this compound waste.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of procedures but a mindset rooted in a deep understanding of its potential hazards. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2,4-DINITROPHENOL.

- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols.

- Apollo Scientific. (2023). Safety Data Sheet: 2-(2,4-Dinitrophenoxy)ethanol.

- ChemicalBook. (2023). 2-(2,4-DINITROPHENOXY)ETHANOL Safety Data Sheet.

- SD Fine-Chem Limited. (2016). SAFETY DATA SHEET: 2,4-DINITROPHENOL 97%.

- Guidechem. (n.d.). 2-(2,4-DINITROPHENOXY)ETHANOL (CAS No. 2831-60-9) SDS.

- BenchChem. (2023). Personal protective equipment for handling 2,4'-Dinitrobiphenyl.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76070, 2-(2,4-Dinitrophenoxy)ethanol.

- All Waste Matters. (2020). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal.

- UK Science Technician Community. (2023). Disposal of dried 2-4 DNP.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.

- TCI America. (2010). SAFETY DATA SHEET: 2,4-Dinitrophenylhydrazine, Ethanol Solution.

- U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.

- University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.

- Echemi. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol SDS, 2831-60-9 Safety Data Sheets.

- Defense Technical Information Center. (1974). Purchase Description - 2(2,4-Dinitrophenoxy) Ethanol.

- Wikipedia. (n.d.). 2,4-Dinitrophenol.

- National Institutes of Health. (2014). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning.

- ChemSrc. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. amherst.edu [amherst.edu]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. epa.gov [epa.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Dinitrophenyl Compounds in Chemistry

Introduction: The Enduring Utility of the Dinitrophenyl Group

The dinitrophenyl (DNP) moiety, a simple aromatic ring adorned with two nitro groups, represents a cornerstone of chemical biology and analytical chemistry. Its utility stems from a unique combination of properties: the strong electron-withdrawing nature of the two nitro groups renders the aromatic ring highly susceptible to nucleophilic attack, while its distinct chromophoric signature and compact size make it an ideal tag and hapten. This guide provides an in-depth exploration of the diverse applications of DNP compounds, from foundational techniques in protein chemistry to modern applications in immunology and drug development. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in decades of scientific application for researchers, scientists, and drug development professionals.

Chapter 1: The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The majority of the applications of DNP compounds are predicated on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike substitution on aliphatic carbons, the SNAr reaction is a two-step addition-elimination process.[2]

-

Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile (e.g., the N-terminal amine of a protein or a thiol group) attacks the electron-deficient carbon atom bearing a leaving group (like fluorine in 1-fluoro-2,4-dinitrobenzene). This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex, temporarily disrupting the ring's aromaticity.[1][2] The two nitro groups are critical here; they stabilize the negative charge of this intermediate through resonance, which is why this step is often the rate-determining step.[1]

-

Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in a stable, covalently modified product.[1]

The choice of leaving group is paramount. Fluorine, as seen in 1-fluoro-2,4-dinitrobenzene (FDNB), is an excellent leaving group for this reaction, not because it's a stable anion in solution, but because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack.[3]

Chapter 2: A Foundational Pillar of Biochemistry: Protein Sequencing with Sanger's Reagent

In the 1940s, Frederick Sanger pioneered the first-ever method for protein sequencing using 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's Reagent.[3][4] This work, which earned him a Nobel Prize, laid the groundwork for molecular biology. The method identifies the N-terminal amino acid of a polypeptide chain.[5][6]

The chemistry is a direct application of the SNAr mechanism. The uncharged α-amino group of the N-terminal residue acts as the nucleophile, attacking the FDNB to form a stable, yellow 2,4-dinitrophenyl (DNP) derivative of the peptide.[3][7] This bond is resistant to acid hydrolysis.[8]

Workflow for N-Terminal Amino Acid Identification

The entire process is a self-validating system: only the N-terminal amino acid will yield a detectable DNP-amino acid derivative after the final step, confirming its identity.

Caption: Workflow for N-terminal analysis using Sanger's Reagent (FDNB).

Detailed Experimental Protocol: N-Terminal Labeling of Insulin

This protocol is adapted from established methods for the dinitrophenylation of insulin.[7]

-

Protein Preparation: Dissolve 10 mg of insulin and 10 mg of sodium bicarbonate in 100 µL of deionized water (Solution A). The bicarbonate raises the pH to ensure the N-terminal amino group is deprotonated and thus nucleophilic.

-

Reagent Preparation: Add 10 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) to 200 µL of absolute ethanol (Solution B).

-

Conjugation Reaction: Gently mix Solution A and Solution B. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. A yellow precipitate of DNP-insulin will form.[7]

-

Purification: Centrifuge the mixture to pellet the DNP-insulin. Wash the precipitate sequentially with water, ethanol, and finally diethyl ether to remove unreacted reagents and byproducts. Air-dry the purified yellow powder.

-

Hydrolysis: Add 500 µL of 6M HCl to the dried DNP-insulin. Seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.

-

Analysis: After hydrolysis, dry the sample to remove HCl. Redissolve the sample in a suitable solvent (e.g., acetone/water) and spot it on a TLC plate or inject it into an HPLC system alongside DNP-amino acid standards to identify the N-terminal residue.

Chapter 3: The DNP Moiety as a Model Hapten in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP group is an archetypal hapten used extensively in immunology to study the mechanisms of antibody response and B-cell activation.[9][10]

When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the DNP-protein conjugate becomes immunogenic.[11] The immune system recognizes the DNP moiety as a foreign epitope, leading to the production of anti-DNP antibodies. This system is highly controlled and reproducible, making it invaluable for:

-

Studying Antibody Affinity and Specificity: Researchers can precisely control the number of DNP groups on a carrier protein (the hapten density) and study how this affects the resulting immune response.[11]

-

Assay Development: The high-affinity interaction between DNP and anti-DNP antibodies is exploited in various immunoassay formats, often as an alternative to the biotin-streptavidin system.[9]

-

Understanding Immune Tolerance: Studies have shown that a high density of DNP on a carrier can induce tolerance rather than immunity, providing insights into how B-cells are regulated.[11]

Caption: The DNP group as a hapten to elicit a specific immune response.

Chapter 4: A Double-Edged Sword in Bioenergetics: 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol (DNP) itself is a potent biological agent that functions as a protonophore, or a mitochondrial "uncoupling agent".[12] In cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton motive force. This gradient is then used by ATP synthase to produce ATP.

DNP, being a lipophilic weak acid, disrupts this process.[13] It readily picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the alkaline matrix, effectively short-circuiting the proton gradient.[12][13] The energy stored in the gradient is not captured as ATP but is instead dissipated as heat.[12]

This uncoupling effect has led to two very different applications:

-

A Research Tool: DNP is used in labs to study mitochondrial function, respiration control, and the effects of bioenergetic failure.[14] By uncoupling respiration from ATP synthesis, scientists can measure maximum respiratory capacity and probe the mechanisms of cellular energy regulation.

-

A Dangerous Weight-Loss Drug: Because it forces the body to burn more fuel (like fat) to compensate for the inefficient ATP production, DNP leads to a rapid increase in metabolic rate and weight loss.[12] However, this is extremely dangerous. The therapeutic window is virtually non-existent, and overdose leads to uncontrolled hyperthermia, tachycardia, and often, fatal consequences.[12] Its use for human consumption is banned in most countries.[12]

Caption: Mechanism of mitochondrial uncoupling by 2,4-Dinitrophenol (DNP).

Chapter 5: Modern Applications in Drug Development and Diagnostics

The unique properties of the DNP group continue to be exploited in modern chemical and biomedical research.

Affinity Chromatography

The high-affinity DNP/anti-DNP antibody interaction is leveraged for protein purification. A DNP-linked resin can be used to capture proteins that have been tagged with an anti-DNP antibody, or to purify the anti-DNP antibodies themselves.[15] This method is valued for its specificity and the gentle elution conditions that can be used.

| Parameter | Typical Value | Notes |

| Resin Binding Capacity | 5 - 15 mg protein / mL resin | Dependent on the density of immobilized DNP and the size of the target protein.[15] |

| Protein Yield | 70 - 95% | Percentage of target protein recovered after elution.[15] |

| Protein Purity | > 90% | Purity of the eluted protein as assessed by SDS-PAGE.[15] |

| Table 1: Typical performance data for DNP-based affinity chromatography.[15] |

Carbonyl Detection

2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent used in organic chemistry to detect the presence of aldehydes and ketones.[16][17] The hydrazine group of DNPH reacts with the carbonyl group to form a brightly colored dinitrophenylhydrazone precipitate.[18] This qualitative test, known as Brady's test, is simple and effective.[19] The distinct melting points of the resulting hydrazone crystals can also be used to identify the specific carbonyl compound.[18]

Drug Development & Therapeutics

-

Cancer Therapy: The metabolic disruption caused by DNP is being investigated as a way to sensitize cancer cells to chemotherapy. By impairing ATP production, DNP can make cancer cells more vulnerable to drugs like doxorubicin.[20]

-

Neuroprotection: Paradoxically, at very low, non-toxic doses, DNP has shown neuroprotective effects in preclinical models of stroke, Alzheimer's, and Parkinson's disease.[21][22] This is thought to be due to a mild uncoupling effect that reduces mitochondrial oxidative stress, a process known as mitohormesis.[14]

-

Drug Delivery: The DNP hapten is being explored in drug delivery systems. For instance, drugs can be conjugated to DNP-linked microparticles.[23]

Conclusion

From its foundational role in unraveling the primary structure of proteins to its ongoing use as a sophisticated tool in immunology, bioenergetics, and drug discovery, the dinitrophenyl group demonstrates remarkable versatility. Its predictable reactivity, driven by the principles of nucleophilic aromatic substitution, combined with its utility as a hapten and metabolic modulator, ensures its continued relevance in the chemical and life sciences. This guide has illuminated the core applications, providing both the theoretical underpinnings and practical methodologies to empower researchers in their use of this indispensable chemical moiety.

References

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Zheng, Y. J., & Wang, B. (2000). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society, 122(30), 7384–7389. Available at: [Link]

-

PrepMate. (n.d.). Explain the use of 2,4-dinitrophenylhydrazine in identifying aldehydes and ketones. Retrieved from [Link]

-

GeeksforGeeks. (2024). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

Dr.Oracle. (2024). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Retrieved from [Link]

-

Biology LibreTexts. (2019). 6.III: Protein sequencing. Retrieved from [Link]

-

Khailova, L. S., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(11), 5829. Available at: [Link]

-

Wu, J., et al. (2007). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Neurobiology of Disease, 28(1), 86-94. Available at: [Link]

-

Domińska, K., et al. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences, 23(15), 8617. Available at: [Link]

-

Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

-

Feldmann, M. (1972). Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin. Journal of Experimental Medicine, 135(5), 1049-1058. Available at: [Link]

-

College of St. Benedict & St. John's University. (n.d.). Amino Acid Analysis and Chemical Sequencing. Retrieved from [Link]

-

Bruker. (n.d.). DNP for The Structural Study of Small Organic Molecules: Pharmaceutical Applications. Retrieved from [Link]

-

Tite, J. P., & Janeway, C. A. Jr. (1984). Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line. Cellular Immunology, 86(1), 45-55. Available at: [Link]

-

Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Siegel, S. J., et al. (2013). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. CNS & Neurological Disorders - Drug Targets, 12(4), 526-533. Available at: [Link]

-

Pietra, F., et al. (1971). Nucleophilic Aromatic Substitution of the Nitro-group. Journal of the Chemical Society C: Organic, (12), 2290. Available at: [Link]

-

Quora. (2014). How does Sanger's reagent work? Retrieved from [Link]

-

Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

-

Artursson, P., et al. (1988). Biodegradable microspheres. XIII: Immune response to the DNP hapten conjugated to polyacryl starch microparticles. Journal of Pharmaceutical Sciences, 77(10), 867-871. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Power of 2,4-Dinitrophenylhydrazine (DNPH): A Cornerstone in Organic Analysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Smith, K., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 77(3), 1337-1349. Available at: [Link]

-

Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(14), 3662. Available at: [Link]

-

Zheng, Y. J., & Wang, B. (2000). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society, 122(30), 7384-7389. Available at: [Link]

-

YouTube. (2024). What is Dinitrophenol (DNP)? Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1642-1647. Available at: [Link]

-

Macpherson, G. G., et al. (2009). Immunostimulatory activity of haptenated proteins. Proceedings of the National Academy of Sciences, 106(12), 4783-4788. Available at: [Link]

-

YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. Retrieved from [Link]

-

Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Chemical structures of DNP and NP. (B) ¹⁹⁵Pt-NMR spectroscopy for.... Retrieved from [Link]

-

what-when-how. (n.d.). Reagents for Protein Sequence Determination. Retrieved from [Link]

-

Microbe Notes. (2024). Sanger Sequencing: Principle, Steps, Applications, Diagram. Retrieved from [Link]

-

Perry, G., et al. (2018). 2,4 Dinitrophenol as Medicine. Journal of Cellular Physiology, 233(4), 3073-3077. Available at: [Link]

-

CD Genomics. (2020). Sanger Sequencing: Introduction, Principle, and Protocol. Retrieved from [Link]

-

Fleet, G. W. J., et al. (1972). Affinity labelling of isoelectrofocused fractions from a DNP antibody preparation with the photoactive labels 2,4-dinitrophenyl-1-azide and 2,4-dinitrophenyl-ε-aminocaproyldiazoketone. Biochemical Journal, 128(3), 79P-80P. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. quora.com [quora.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

- 9. synabs.be [synabs.be]

- 10. pnas.org [pnas.org]

- 11. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. proprep.com [proprep.com]

- 17. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 18. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 19. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 20. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biodegradable microspheres. XIII: Immune response to the DNP hapten conjugated to polyacryl starch microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Nucleophilic Substitution in 2-(2,4-Dinitrophenoxy)ethanol: A Case Study in Anchimeric Assistance

Abstract

This technical guide provides an in-depth analysis of the mechanistic pathways governing nucleophilic substitution reactions of 2-(2,4-dinitrophenoxy)ethanol. This substrate is uniquely poised for complex reactivity due to two key structural features: the exceptionally stable 2,4-dinitrophenoxide leaving group and a terminal hydroxyl group positioned to act as an internal nucleophile. We will dissect the competition between the direct bimolecular substitution (S_N2) pathway and a more dominant, intramolecularly-assisted mechanism known as Neighboring Group Participation (NGP) or anchimeric assistance. This guide explores the theoretical underpinnings, kinetic and stereochemical evidence, and the influence of reaction conditions on the mechanistic outcome. Detailed experimental protocols are provided for researchers seeking to investigate these phenomena, offering a framework for mechanistic elucidation in related systems relevant to synthetic chemistry and drug development.

Introduction: The Substrate and its Key Features

The reactivity of an alkyl substrate in nucleophilic substitution is fundamentally dictated by the nature of its leaving group and its intrinsic molecular structure. In 2-(2,4-dinitrophenoxy)ethanol, these elements conspire to create a fascinating case study in reaction mechanisms.

Structure of 2-(2,4-Dinitrophenoxy)ethanol

The substrate consists of an ethanol backbone where one hydroxyl group is converted to an ether linkage with a 2,4-dinitrophenyl group. The remaining terminal hydroxyl group is located at the C-2 position, beta (β) to the carbon atom (C-1) bearing the ether linkage. This specific arrangement is critical to its reactivity.

The 2,4-Dinitrophenoxide Anion: An Exceptional Leaving Group

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure. The 2,4-dinitrophenoxide anion is an outstanding leaving group. The negative charge on the oxygen atom is extensively delocalized across the aromatic ring and, most importantly, is strongly stabilized by the powerful inductive and resonance electron-withdrawing effects of the two nitro groups at the ortho and para positions.[1][2] This high degree of stabilization lowers the activation energy for bond cleavage, making the 2,4-dinitrophenoxy moiety readily displaceable.[3]

The β-Hydroxyl Group: A Potent Internal Nucleophile

The most significant structural feature influencing the mechanism is the terminal hydroxyl (-OH) group. Its proximity to the reaction center (the carbon atom attached to the dinitrophenoxy group) allows it to function as an internal nucleophile. This intramolecular participation, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically alter the course and rate of the reaction compared to a simple alkyl ether.[4][5]

Dissecting the Mechanistic Landscape

For 2-(2,4-dinitrophenoxy)ethanol, a primary ether, two primary mechanistic pathways must be considered: a direct external attack (S_N2) and an internally assisted pathway (NGP).

The Direct Displacement Pathway (S_N2)

In a standard S_N2 mechanism, an external nucleophile (Nu⁻) directly attacks the electrophilic carbon atom (C-1), leading to a concerted displacement of the leaving group. This process occurs through a single, high-energy transition state and results in the inversion of stereochemistry at the reaction center. While plausible, this pathway often competes with the NGP mechanism.

Caption: The direct S_N2 displacement pathway.

The Anchimerically Assisted Pathway (NGP)

The NGP pathway is a two-step process that is often kinetically favored.[5][6]

-

Step 1: Intramolecular Cyclization. The neighboring hydroxyl group acts as an internal nucleophile, attacking C-1 and displacing the 2,4-dinitrophenoxide leaving group. This results in the formation of a strained, three-membered cyclic intermediate, a protonated oxirane (epoxide). This intramolecular step is often the rate-determining step.[7]

-

Step 2: Nucleophilic Ring-Opening. An external nucleophile then attacks one of the carbon atoms of the strained cyclic intermediate. This attack, following S_N2-like geometry, opens the ring to yield the final substitution product.

Crucially, the NGP mechanism involves two successive S_N2-like inversions. The first inversion occurs during the formation of the cyclic intermediate, and the second occurs when the external nucleophile opens it. The net result is an overall retention of configuration at the reaction center, a key diagnostic feature of NGP.[5][8]

Caption: The two-step Neighboring Group Participation (NGP) pathway.

Comparison of Pathways: Why NGP Often Dominates

NGP is also referred to as "anchimeric assistance" because the neighboring group assists in the departure of the leaving group, leading to a significant rate enhancement.[4][7] The rate of reaction for a substrate capable of NGP can be orders of magnitude faster than for an analogous substrate lacking the participating group. This is because intramolecular reactions are entropically more favorable than their intermolecular counterparts. The internal nucleophile is "tethered" in close proximity to the reaction center, increasing the effective concentration and the probability of a productive collision.

Experimental Validation of the NGP Mechanism

Distinguishing between the S_N2 and NGP pathways requires specific experimental investigation, primarily focused on kinetics and stereochemistry.

Kinetic Analysis: The Signature of Rate Enhancement

The most direct evidence for NGP is a dramatic increase in the reaction rate. A well-designed kinetic experiment would compare the rate of substitution for 2-(2,4-dinitrophenoxy)ethanol with a control substrate that cannot undergo NGP, such as methoxy(2,4-dinitrophenoxy)ethane.

| Substrate | Participating Group | Expected Relative Rate | Primary Mechanism |

| Methoxy(2,4-dinitrophenoxy)ethane | -OCH₃ (Poor) | 1 | S_N2 |

| 2-(2,4-Dinitrophenoxy)ethanol | -OH (Good) | >> 1 (e.g., 10²-10⁴) | NGP |

| Table 1. Hypothetical relative rate constants illustrating anchimeric assistance. The large rate increase for the hydroxyl-containing substrate is a hallmark of NGP. |

Protocol for Kinetic Measurement via UV-Vis Spectrophotometry

The release of the 2,4-dinitrophenoxide anion (DNP-O⁻) can be conveniently monitored as it has a distinct yellow color and a strong absorbance maximum in the visible range (approx. 360-400 nm).

Objective: To determine the pseudo-first-order rate constant (k_obs) for the nucleophilic substitution reaction.

Materials:

-

2-(2,4-Dinitrophenoxy)ethanol

-

Selected nucleophile (e.g., sodium acetate)

-

Buffered solvent system (e.g., 50:50 ethanol/water with a phosphate buffer to maintain constant pH)

-

Thermostatted UV-Vis spectrophotometer with a multicell holder

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a ~1 mM stock solution of 2-(2,4-dinitrophenoxy)ethanol in the chosen solvent.

-

Prepare a series of concentrated stock solutions of the nucleophile in the same buffered solvent. A large excess (at least 10-fold) relative to the substrate is required to ensure pseudo-first-order conditions.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the λ_max of the 2,4-dinitrophenoxide anion.

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).

-

-

Kinetic Run:

-

Pipette the required volume of the nucleophile solution and buffer into a quartz cuvette to a final volume of just under the target (e.g., 2.9 mL for a 3 mL final volume). Place the cuvette in the thermostatted holder and allow it to equilibrate for 5-10 minutes.

-

To initiate the reaction, add a small, precise volume of the substrate stock solution (e.g., 100 µL), rapidly mix by inverting the cuvette with a stopper, and immediately begin data acquisition.

-

Record the absorbance at the λ_max at regular time intervals until the reaction is >95% complete (i.e., absorbance reaches a stable plateau, A_∞).

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order rate equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs * t)

-